tert-Butyl 4-aminonicotinate
Description
tert-Butyl 4-aminonicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with a tert-butyl group and the pyridine ring is substituted with an amino group at the 4-position
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
tert-butyl 4-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3,(H2,11,12) |
InChI Key |
RTJRJBGABNBEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-aminonicotinate can be synthesized through a multi-step process. The reaction typically requires a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C, with 1,1’-bis(dicyclohexylphosphino)ferrocene as the ligand .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-aminonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group.
Scientific Research Applications
tert-Butyl 4-aminonicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminonicotinate involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release nicotinic acid, which can then exert its biological effects through various pathways, including the activation of nicotinic acid receptors.
Comparison with Similar Compounds
tert-Butyl nicotinate: Similar structure but lacks the amino group.
4-Aminonicotinic acid: Similar structure but lacks the tert-butyl ester group.
Nicotinic acid: The parent compound without the tert-butyl ester or amino group.
Uniqueness: tert-Butyl 4-aminonicotinate is unique due to the presence of both the tert-butyl ester and amino group, which confer distinct chemical and biological properties
Biological Activity
tert-Butyl 4-aminonicotinate (TBAN) is a derivative of nicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBAN, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBAN is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the 4-aminonicotinate structure. Its molecular formula is C11H14N2O2, and it exhibits properties typical of both amines and carboxylic acids, which may contribute to its biological activity.
Antioxidant Activity
TBAN has been investigated for its antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays such as DPPH and ABTS. In one study, TBAN demonstrated significant antioxidant activity with an IC50 value comparable to standard antioxidants, indicating its potential utility in preventing oxidative stress-related diseases .
Antimicrobial Activity
Research has shown that TBAN exhibits antimicrobial properties against various bacterial strains. In vitro studies indicated that TBAN inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate antimicrobial efficacy .
Enzyme Inhibition
TBAN has also been studied for its inhibitory effects on specific enzymes. For instance, it demonstrated competitive inhibition against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The IC50 value for AChE inhibition was found to be approximately 30 µM, indicating a promising avenue for therapeutic applications in neuroprotection .
Case Studies
The biological activities of TBAN can be attributed to its structural features:
- Antioxidant Mechanism : The tert-butyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes and exert protective effects against oxidative damage.
- Antimicrobial Mechanism : TBAN's ability to disrupt bacterial cell membranes may underlie its antimicrobial effects.
- Enzyme Interaction : The amine group in TBAN likely interacts with the active site of AChE, inhibiting its activity and thereby increasing acetylcholine levels in synaptic clefts.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-aminonicotinate, and how can intermediates be purified effectively?
Methodological Answer: The synthesis typically involves nucleophilic substitution or carbamate formation. For example, tert-butyl carbamate derivatives are synthesized via Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) . Purification often employs column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water. Characterization via ¹H/¹³C NMR and HPLC (using C18 columns, acetonitrile/water with 0.1% TFA) is critical to confirm purity and structure .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 2–12), incubate at 25°C and 40°C, and monitor degradation via HPLC at timed intervals .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store aliquots at –20°C in amber vials to prevent hydrolysis .
Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?
Methodological Answer:
- HPLC-MS : Employ reverse-phase chromatography (e.g., Agilent ZORBAX SB-C18) with ESI-MS detection for high sensitivity .
- NMR Spectroscopy : Use ¹H NMR integration of tert-butyl protons (δ ~1.4 ppm) or aromatic protons for quantitative analysis .
- UV-Vis Spectroscopy : Calibrate absorbance at λ_max (~260 nm for nicotinate derivatives) with a standard curve .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives in sterically hindered environments?
Methodological Answer:
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling reactions. Use DOE (Design of Experiments) to vary temperature, solvent (DMF, THF), and catalyst loading .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 24 h conventional) while monitoring side products via LC-MS .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict steric effects and transition states, guiding solvent/catalyst selection .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s conformational dynamics?
Methodological Answer:
- Dynamic NMR Studies : Acquire variable-temperature ¹H NMR (e.g., 298–173 K) to detect axial/equatorial isomerization of the tert-butyl group .
- Synchrotron XRD : Resolve crystal structures to compare with computational geometries (e.g., Mercury software) .
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., solvent model accuracy) and cross-validate with experimental Gibbs free energy values .
Q. How can researchers design experiments to investigate the role of this compound in modulating enzyme activity?
Methodological Answer:
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate/inhibitor concentrations. Monitor enzyme activity via fluorescence (e.g., NADH depletion at 340 nm) .
- Docking Simulations : Perform AutoDock Vina to predict binding affinities and compare with SPR (Surface Plasmon Resonance) data for validation .
- Site-Directed Mutagenesis : Identify critical residues (e.g., His152 in the active site) and test mutant enzymes for altered inhibition profiles .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) and raw data in appendices to enable replication .
- Ethical Compliance : Adhere to safety protocols for handling tert-butyl derivatives (e.g., PPE, fume hoods) as per SDS guidelines .
- Literature Alignment : Cross-reference spectral data with published analogs (e.g., tert-butyl carbamates in CAS databases) to validate novel findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
